molecular formula C27H29N5O6S2 B2868015 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide CAS No. 397290-06-1

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide

Cat. No.: B2868015
CAS No.: 397290-06-1
M. Wt: 583.68
InChI Key: YRXVCOLMVVHKAD-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide, provided for research and development purposes. It is a benzamide derivative, a class of compounds known for diverse biological activities and significant utility in medicinal chemistry and drug discovery. The structure features a benzamide core substituted with pyrrolidine-1-sulfonyl groups, a motif present in compounds investigated for various pharmacological effects. For instance, sulfamoyl benzamide derivatives have been explored for their activity on cannabinoid receptors, which are relevant to pain, inflammation, and neurodegenerative disease research . Furthermore, N-(pyridin-3-yl)benzamide analogs have been identified as potent and selective inhibitors of human enzymes like aldosterone synthase (CYP11B2), highlighting the potential of this structural class in targeting enzyme activity . The presence of dual sulfonamide functionalities may also influence the compound's physicochemical properties and its interaction with biological targets. This compound is intended for use in biochemical research, high-throughput screening, and as a reference standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are advised to conduct their own safety and efficacy studies for specific applications.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S2/c33-26(20-5-9-22(10-6-20)39(35,36)31-15-1-2-16-31)29-24-13-14-28-19-25(24)30-27(34)21-7-11-23(12-8-21)40(37,38)32-17-3-4-18-32/h5-14,19H,1-4,15-18H2,(H,30,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXVCOLMVVHKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Benzoic Acid Derivatives

The synthesis begins with the chlorosulfonation of substituted benzoic acids, a critical step for introducing the sulfonyl moiety. In a representative protocol, electron-deficient benzoic acids are treated with chlorosulfonic acid (1.2–1.5 equivalents) at 60–80°C for 4–6 hours to generate the corresponding sulfonyl chloride intermediates. For example, 4-chlorosulfonylbenzoic acid is obtained in 72–85% yield under these conditions. The reaction’s exothermic nature necessitates controlled addition and cooling to prevent decomposition.

Sulfonamide Formation

The sulfonyl chloride intermediate is subsequently reacted with pyrrolidine to form the pyrrolidine-1-sulfonyl group. This step is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (2.0–3.0 equivalents) as a base to scavenge HCl. The reaction achieves near-quantitative conversion within 2 hours, yielding 4-(pyrrolidine-1-sulfonyl)benzoic acid. Isolation involves aqueous workup with careful pH adjustment (pH 6–7) to precipitate the product.

Carboxamide Coupling

The benzoic acid derivative is then converted to the benzamide via carbodiimide-mediated coupling. Ethylcarbodiimide (EDC, 1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in DCM/DMF (3:1 v/v) facilitate amidation with 4-aminopyridin-3-amine at 25°C for 12–18 hours. This step produces the mono-functionalized intermediate N-{4-aminopyridin-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide in 55–68% yield after chromatographic purification.

Pyrrolidine-1-sulfonyl Group Introduction

Sulfonylation of Pyridinyl Amine

The second pyrrolidine-1-sulfonyl group is introduced via sulfonylation of the pyridinyl amine intermediate. Using 4-(pyrrolidine-1-sulfonyl)benzoyl chloride (1.2 equivalents) in anhydrous DCM, the reaction proceeds at −10°C to 0°C to minimize side reactions. Quenching with ice-cwater followed by extraction and silica gel chromatography yields the bis-sulfonylated product in 60–75% purity.

BOC Protection and Deprotection

Patent literature describes a BOC (tert-butoxycarbonyl) protection strategy to enhance reaction selectivity. The amine group on the pyridine ring is protected using di-tert-butyl dicarbonate (1.1 equivalents) in THF, followed by sulfonylation. Subsequent deprotection with trifluoroacetic acid (TFA) in DCM (1:4 v/v) regenerates the free amine for further functionalization.

Multi-step Convergent Synthesis Approaches

Sequential Amidation and Sulfonylation

A convergent route involves separate synthesis of the benzamide and pyridinyl sulfonamide fragments, followed by coupling. The pyridinyl fragment is prepared by reacting 4-nitro-3-aminopyridine with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group. The fragments are joined via EDC/HOBt-mediated amidation in DMF, achieving 65–70% yield.

One-pot Bis-functionalization

A telescoped approach enables simultaneous sulfonylation and amidation in a single pot. The chlorosulfonated benzoic acid is treated with excess pyrrolidine (4.0 equivalents) and EDC/DMAP, allowing sequential sulfonamide and carboxamide formation without intermediate isolation. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation.

Catalytic Methods for Enhanced Efficiency

Copper-catalyzed Coupling

The pyridinyl linkage is constructed using copper(I)-catalyzed Ullmann-type coupling. A mixture of 4-iodopyridin-3-amine, 4-(pyrrolidine-1-sulfonyl)benzamide, CuI (10 mol%), and 1,10-phenanthroline in DMSO at 110°C for 24 hours achieves C–N bond formation in 50–60% yield. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 75%.

Asymmetric Synthesis Techniques

Enantioselective routes to pyrrolidine intermediates are employed for chiral variants. Starting from (R)-phenylglycinol, a sequence involving Grignard addition, reductive amination, and hydrogenolysis produces enantiopure pyrrolidine-1-sulfonyl derivatives with >95% ee.

Industrial-scale Production Considerations

Solvent and Catalyst Selection

Industrial protocols favor DMF over DCM due to higher solubility of intermediates. Catalytic systems are optimized for turnover number (TON); for example, CuI/1,10-phenanthroline achieves TON >500 in coupling reactions.

Continuous Flow Reactors

Patent applications disclose the use of continuous flow reactors for sulfonylation and amidation steps, reducing reaction times from hours to minutes. A representative setup employs a microreactor at 100°C with a residence time of 5 minutes, achieving 85% conversion per pass.

Challenges and Optimization Strategies

Purification Difficulties

The high polarity of bis-sulfonylated intermediates complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) or crystallization from ethanol/water (7:3 v/v) improves purity to >98%.

Yield Improvement Methods

Statistical Design of Experiments (DoE) identifies optimal parameters:

Factor Optimal Value Yield Improvement
Reaction Temperature 25°C +12%
EDC Equivalents 1.8 +9%
DMAP Concentration 0.2 equivalents +7%

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar sulfonamide/benzamide derivatives:

Compound Name Molecular Weight Key Functional Groups Substituents Reported Properties Source
4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide (Target) ~606.7 (calculated) Bis-pyrrolidine sulfonamide, benzamide, pyridine Dual pyrrolidine sulfonyl groups Not reported
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 341965-12-6) 495.8 Pyrrolidine sulfonamide, benzamide, chloro, trifluoromethyl Chloro, trifluoromethyl, mono-pyrrolidine sulfonyl Commercial availability; no activity data
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolopyrimidine, chromen-4-one, sulfonamide Fluoro, methyl, chromenone MP: 175–178°C; mass confirmed
(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide ~445.3 (calculated) Benzyl-pyrrolidine, iodo-benzenesulfonamide Iodo, benzyl Catalogued as rare chemical
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ~303.3 (calculated) Anilinopyridine, toluenesulfonamide Methyl, aniline Synthetic method reported

Key Structural Differences

Bis-Sulfonamide vs. Mono-Sulfonamide: The target compound uniquely incorporates two pyrrolidine sulfonyl groups, whereas analogs like CAS 341965-12-6 and N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide feature a single sulfonamide group. Bis-sulfonamides may exhibit stronger target binding due to increased hydrogen-bonding capacity .

Backbone Heterocycles: The pyridin-3-yl linker in the target contrasts with pyrazolopyrimidine () or anilinopyridine (). Pyridine-based linkers often improve metabolic stability compared to bulkier heterocycles .

Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl in CAS 341965-12-6) are absent in the target, suggesting differences in electronic properties and reactivity.

Hypothesized Physicochemical Properties

  • Solubility: The dual pyrrolidine sulfonyl groups may enhance aqueous solubility compared to mono-sulfonamide analogs like CAS 341965-12-6, as pyrrolidine is less hydrophobic than chloro/trifluoromethyl substituents .
  • Thermal Stability : The absence of thermally labile groups (e.g., iodo in ’s compound) suggests higher stability than halogenated analogs.

Biological Activity

The compound 4-(pyrrolidine-1-sulfonyl)-N-{4-[4-(pyrrolidine-1-sulfonyl)benzamido]pyridin-3-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on antibacterial, enzyme inhibitory, and anticancer activities.

Structural Characteristics

The compound features a pyrrolidine sulfonamide moiety, which is known for its diverse biological activities. The presence of a benzamide and pyridine ring enhances its interaction with various biological targets. The molecular formula and weight are as follows:

Property Value
Molecular FormulaC₁₈H₁₈N₄O₃S₂
Molecular Weight398.49 g/mol
CAS NumberNot specified in available data

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Sulfonamide derivatives are known to act as inhibitors of enzymes like acetylcholinesterase (AChE) and urease, with studies demonstrating strong inhibitory activity against these enzymes .

Enzyme Inhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

Anticancer Activity

The anticancer potential of this compound is supported by evidence from related sulfonamide structures. Research has indicated that similar compounds possess significant cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy .

Pharmacological Mechanisms

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The sulfonamide group enhances binding to target enzymes and receptors.
  • Molecular Docking Studies : Computational studies have demonstrated favorable interactions between the compound and target proteins, indicating potential therapeutic efficacy .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of pyrrolidine derivatives, the compound was tested against several bacterial strains. Results showed significant inhibition zones, particularly against Bacillus subtilis, highlighting its potential as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of related compounds demonstrated that derivatives containing the pyrrolidine sulfonamide structure exhibited potent inhibition of AChE, which is crucial in treating conditions like Alzheimer's disease.

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